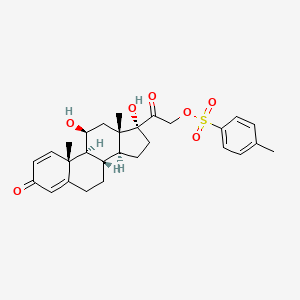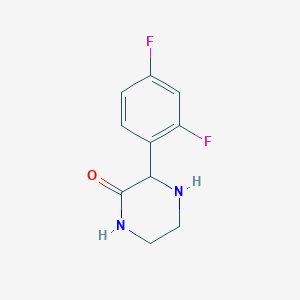
Octahydroindolizin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizin-3-imine is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, resulting in an octahydro configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-3-imine typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reduction of the corresponding imine precursor using a reducing agent such as sodium cyanoborohydride (NaCNBH3) under slightly acidic conditions . The reaction is often catalyzed by acids to enhance the rate of imine formation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave reactors has also been explored to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Octahydroindolizin-3-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
Octahydroindolizin-3-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Octahydroindolizin-3-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The compound’s reactivity is largely influenced by the electronic properties of the indolizine ring system, which can stabilize transition states and intermediates during chemical reactions .
Comparación Con Compuestos Similares
Indolizine: Unlike Octahydroindolizin-3-imine, indolizine is an unsaturated compound with a planar structure.
Pyrrolidine: This compound is a saturated five-membered ring containing nitrogen, similar in saturation but different in ring size.
Piperidine: A six-membered nitrogen-containing ring, similar in saturation but different in ring size and structure.
Uniqueness: this compound is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |
InChI |
InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
Clave InChI |
VNJHIPCVZNOPEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)CCC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)



![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)





